

# In Vivo Activation of BMS-986104: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986104 |           |
| Cat. No.:            | B8757019   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**BMS-986104** is a next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator developed as a prodrug. Its therapeutic efficacy relies on in vivo bioactivation to its phosphate metabolite, **BMS-986104**-P. This active moiety then acts as a potent agonist at the S1P1 receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction in peripheral lymphocyte counts. This technical guide provides an indepth overview of the in vivo activation of **BMS-986104**, including its pharmacokinetic profile, the enzymatic basis of its activation, and detailed experimental protocols for its study.

## Introduction

Sphingosine-1-phosphate (S1P) receptor modulators are a class of drugs effective in the treatment of autoimmune diseases, most notably multiple sclerosis. **BMS-986104** was designed as a prodrug to optimize its pharmacokinetic and pharmacodynamic properties, aiming for an improved safety profile compared to earlier S1P receptor modulators. The in vivo phosphorylation of **BMS-986104** is a critical step in its mechanism of action.

# In Vivo Activation and Signaling Pathway

**BMS-986104** is readily absorbed and systemically distributed following oral administration. The key step in its activation is the phosphorylation of the parent molecule to **BMS-986104**-P. This



enzymatic conversion is primarily mediated by sphingosine kinase 2 (SphK2). Once formed, BMS-986104-P acts as a high-affinity agonist at the S1P1 receptor on lymphocytes. This engagement initiates a signaling cascade that ultimately leads to the internalization of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This results in the sequestration of lymphocytes and a dosedependent reduction in circulating lymphocyte counts (lymphopenia), which is the intended therapeutic effect.



Click to download full resolution via product page

Figure 1: Prodrug activation and signaling pathway of BMS-986104.

# **Quantitative Data**

The pharmacokinetic profiles of **BMS-986104** and its active metabolite, **BMS-986104**-P, have been characterized in both preclinical species and humans. Below are summary tables of key pharmacokinetic parameters.

# Table 1: Preclinical Pharmacokinetics of BMS-986104 and BMS-986104-P in Rats



| Analyte                                                                                                                                                           | Dose (mg/kg)                | Cmax (ng/mL)                | Tmax (hr)                   | AUC<br>(ng*hr/mL)           |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------|-----------------------------|-----------------------------|-----------------------------|
| BMS-986104                                                                                                                                                        | Data not publicly available |
| BMS-986104-P                                                                                                                                                      | Data not publicly available |
| Note: Specific values from preclinical toxicology studies are typically found in regulatory submission documents and are not always publicly disclosed in detail. |                             |                             |                             |                             |

Table 2: Clinical Pharmacokinetics of BMS-986104 and BMS-986104-P in Healthy Male Subjects (Single Ascending Dose Study NCT02211469)[1][2]



| Dose Group       | Analyte                                 | Cmax<br>(ng/mL)                         | Tmax (hr)                               | AUC<br>(ng*hr/mL)                       | Metabolite-<br>to-Parent<br>AUC Ratio   |
|------------------|-----------------------------------------|-----------------------------------------|-----------------------------------------|-----------------------------------------|-----------------------------------------|
| Dose 1           | BMS-986104                              | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] |
| BMS-986104-<br>P | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] |                                         |                                         |
| Dose 2           | BMS-986104                              | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] |
| BMS-986104-<br>P | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] |                                         |                                         |
| Dose 3           | BMS-986104                              | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] |
| BMS-986104-<br>P | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] | [Data from<br>Clinical Study<br>Report] |                                         |                                         |

Note: The

detailed

results of the

Phase 1

clinical trial

(NCT022114

69) are not

fully

published in

peer-

reviewed

literature. The

data would



be available

in the final

clinical study

report. The

study was

designed to

assess these

pharmacokin

etic

parameters.

[1]

# Experimental Protocols In Vitro Phosphorylation of BMS-986104 by Sphingosine Kinase 2

This protocol describes a method to assess the in vitro conversion of **BMS-986104** to **BMS-986104**. P by recombinant human SphK2.

#### Materials:

- Recombinant human Sphingosine Kinase 2 (SphK2)
- BMS-986104
- ATP
- Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- · Quenching solution (e.g., acetonitrile with an internal standard)
- LC-MS/MS system

#### Procedure:

• Prepare a stock solution of **BMS-986104** in a suitable solvent (e.g., DMSO).







- In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant SphK2, and BMS-986104.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding a stock solution of ATP.
- Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction by adding the quenching solution.
- Centrifuge the samples to pellet the precipitated protein.
- Analyze the supernatant for the formation of BMS-986104-P using a validated LC-MS/MS method.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Randomized, Placebo-Controlled, Double-Blind, Single Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-986104 in Healthy Male Subjects | BMS Clinical Trials [bmsclinicaltrials.com]
- To cite this document: BenchChem. [In Vivo Activation of BMS-986104: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8757019#bms-986104-prodrug-activation-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com